(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide
Overview
Description
(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a thiazole ring substituted with an ethylthio group and a phenyl group, along with a triphenylphosphonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide typically involves the formation of the thiazole ring followed by the introduction of the triphenylphosphonium iodide group. One common method involves the reaction of 2-phenylthiazole with ethylthiol in the presence of a base to form the ethylthio-substituted thiazole. This intermediate is then reacted with triphenylphosphine and iodine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodide ion, forming a neutral phosphine derivative.
Substitution: The phenyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity. It may also be explored for its potential anticancer properties, as similar compounds have shown activity against various cancer cell lines.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The triphenylphosphonium moiety can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.
Triphenylphosphonium derivatives: Compounds with the triphenylphosphonium moiety are known for their ability to target mitochondria.
Uniqueness
(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is unique due to the combination of the thiazole ring with the triphenylphosphonium iodide group
Properties
IUPAC Name |
(5-ethylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NPS2.HI/c1-2-32-29-27(30-28(33-29)23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,2H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNKJORYPXAPJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25INPS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383598 | |
Record name | AG-H-05854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76621-83-5 | |
Record name | AG-H-05854 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ETHYLSULFANYL-2-PHENYL-THIAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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